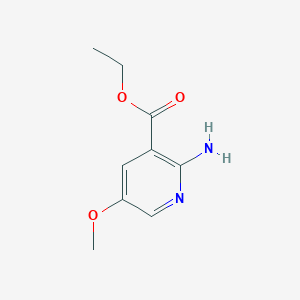

![molecular formula C14H10ClF3N4S B2509866 4-(4-chlorophenyl)-5-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]-4H-1,2,4-triazole-3-thiol CAS No. 2059513-49-2](/img/structure/B2509866.png)

4-(4-chlorophenyl)-5-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(4-chlorophenyl)-5-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]-4H-1,2,4-triazole-3-thiol" is a multifaceted molecule that incorporates several functional groups and structural motifs, including a chlorophenyl ring, a trifluoromethyl group, a pyrrole unit, and a 1,2,4-triazole with a thiol substituent. These components suggest that the compound could exhibit a range of chemical properties and biological activities.

Synthesis Analysis

The synthesis of related triazole compounds often involves multicomponent reactions, as seen in the formation of 3-[5-amino-1-(4-chlorophenyl)-1,2,4-triazol-3-ylamino]-5-arylfuran-2-ones, which diverged from the expected triazolopyrimidine or triazolylpyrrolone derivatives . Additionally, the synthesis of pyrrole derivatives can be achieved through the Paal-Knorr method, followed by the addition of a thiazole ring in a multi-step process . These methods provide insight into potential synthetic routes for the compound , which may involve similar heterocyclic formation strategies.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques and quantum mechanical methods. For instance, vibrational spectroscopic studies (FT-IR, FT-Raman) and density functional theory (DFT) calculations have been used to investigate the molecular geometry and electronic properties of triazole derivatives . Such studies can provide valuable information about the molecular structure of the compound of interest, including bond lengths, angles, and electronic distribution.

Chemical Reactions Analysis

Triazole compounds are known to undergo various chemical reactions. For example, 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives have been synthesized and subsequently reduced to yield new compounds . The reactivity of triazole-thiol derivatives with electrophilic reagents has also been explored, leading to a range of biologically active compounds . These studies suggest that the compound may also participate in diverse chemical transformations, potentially leading to new derivatives with varied activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole compounds can be influenced by their molecular structure. For example, the presence of a chlorophenyl group and a trifluoromethyl group can impact the compound's lipophilicity and electronic properties. The triazole ring itself is known for its stability and ability to engage in hydrogen bonding, which can affect the compound's solubility and intermolecular interactions . Additionally, the thiol group may confer redox activity and the potential for metal binding. The synthesis and characterization of similar compounds, including their IR, NMR spectral data, and elemental analyses, provide a foundation for understanding the properties of the compound .

Applications De Recherche Scientifique

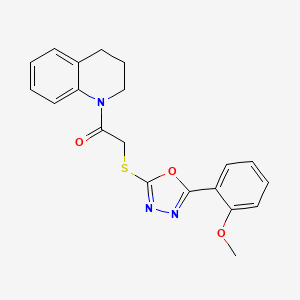

Enzyme Inhibition Studies

- The compound has been used in studies focusing on enzyme inhibition, particularly lipase and α-glucosidase. For instance, a study synthesized novel heterocyclic compounds derived from related triazole structures, evaluating their inhibitory effects on these enzymes. It was found that specific derivatives showed promising anti-lipase and anti-α-glucosidase activities (Bekircan et al., 2015).

Antimicrobial Activity

- The triazole derivatives have been studied for their antimicrobial properties. Research involving the synthesis of new 1,3,4-thiadiazoles and 1,3,4-thiadiazines containing a triazolo nucleus demonstrated significant inhibition of bacterial and fungal growth, compared to standard drugs (Purohit et al., 2011).

Structural Characterization and Synthesis

- The structural characterization of such compounds has been a key area of research. Studies have synthesized and analyzed the molecular structure of similar triazole derivatives, providing valuable insights into their potential applications (Kariuki et al., 2021).

Antioxidant Properties

- Investigations into the antioxidant properties of triazole derivatives have shown that they might possess significant antiradical activities. This is exemplified in research that synthesized new triazole derivatives and evaluated their antioxidant capabilities (Bekircan et al., 2008).

Synthesis and Biological Activity Study

- The synthesis of new triazole derivatives and their subsequent biological activity evaluation, particularly in terms of antimicrobial properties, is a recurring theme in research. Various studies have synthesized novel compounds and assessed their effectiveness against different pathogens (Bayrak et al., 2009).

Corrosion Inhibition

- Some research has also explored the use of triazole derivatives as corrosion inhibitors. A study investigating their adsorption on mild steel surfaces in hydrochloric acid found that these compounds can significantly reduce corrosion, highlighting their potential industrial applications (Bentiss et al., 2007).

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-3-[1-methyl-4-(trifluoromethyl)pyrrol-3-yl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3N4S/c1-21-6-10(11(7-21)14(16,17)18)12-19-20-13(23)22(12)9-4-2-8(15)3-5-9/h2-7H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEOSMJIDDKEHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=C1)C(F)(F)F)C2=NNC(=S)N2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2509783.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2509786.png)

![N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]prop-2-enamide](/img/structure/B2509792.png)

![4-[(4-Methylphenyl)methyl-prop-2-ynylamino]-3-nitrobenzonitrile](/img/structure/B2509800.png)

![2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2509804.png)

![4-(2-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2509805.png)

![1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2509806.png)